molecular formula C10H7ClF2O2 B2823830 4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione CAS No. 2062-21-7

4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione

Cat. No.: B2823830
CAS No.: 2062-21-7
M. Wt: 232.61
InChI Key: JZOPJJRQTLGMIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione typically involves the reaction of acetophenone with chlorodifluoromethane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions . The reaction mixture is then refluxed, and the product is purified through recrystallization.

Industrial Production Methods

it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety and efficiency in a larger-scale production environment .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylbutane-1,3-diones, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione involves its interaction with various molecular targets. The presence of chlorine and fluorine atoms makes it a versatile compound that can engage in multiple pathways. For instance, it can act as an electrophile in substitution reactions or participate in redox reactions due to its functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione is unique due to the combination of chlorine and fluorine atoms, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various chemical syntheses and research applications .

Properties

IUPAC Name

4-chloro-4,4-difluoro-1-phenylbutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOPJJRQTLGMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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